molecular formula C14H15F2N3O B6582014 N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1211396-62-1

N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6582014
CAS No.: 1211396-62-1
M. Wt: 279.28 g/mol
InChI Key: JZEUAKALXDJSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-Difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-3-methyl-substituted pyrazole core. The carboxamide group at position 5 is linked to a (2,4-difluorophenyl)methyl moiety. This structure combines lipophilic (ethyl, methyl, difluorophenyl) and hydrogen-bonding (carboxamide) features, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-3-19-13(6-9(2)18-19)14(20)17-8-10-4-5-11(15)7-12(10)16/h4-7H,3,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEUAKALXDJSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring substituted with a difluorophenyl group and an ethyl group. Its molecular formula is C13H13F2N3OC_{13}H_{13}F_2N_3O, which contributes to its unique pharmacological profile.

This compound exhibits various biological activities primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease processes, including BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial for Alzheimer's disease pathology .
  • Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including lung and breast cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation pathways .

Antitumor Activity

The following table summarizes the anticancer effects observed in various studies involving pyrazole derivatives:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)10.5Inhibition of proliferation
HCT-15 (Colon)12.3Induction of apoptosis
SF-295 (CNS)9.8Cell cycle arrest
DU-145 (Prostate)11.0Inhibition of migration

These findings highlight the potential of this compound as a promising candidate for cancer therapy.

Pharmacokinetics and Safety Profile

Research indicates that the compound has favorable pharmacokinetic properties:

  • Low Clearance : In vitro studies show low clearance rates in human liver microsomes, suggesting prolonged bioavailability .
  • CNS Penetration : Studies demonstrate effective brain penetration, making it a candidate for central nervous system disorders .

Toxicity Studies

Toxicological assessments reveal that while the compound exhibits some level of toxicity at high doses (e.g., H302 indicating harmful if swallowed), it generally shows a favorable safety profile at therapeutic doses .

Case Study 1: Alzheimer’s Disease Model

In a mouse model of Alzheimer's disease, this compound was administered at varying doses (3, 10, and 50 mg/kg). The study reported:

  • A significant reduction in amyloid-beta levels in the brain.
  • Optimal efficacy observed at the 50 mg/kg dose with a reduction of approximately 60% in amyloid-beta levels after 6 hours post-administration .

Case Study 2: Cancer Treatment Efficacy

In vitro studies on MDA-MB-231 breast cancer cells showed that treatment with the compound resulted in:

  • A decrease in cell viability by over 70% at concentrations above 10 µM.
  • Induction of apoptosis confirmed by flow cytometry analysis, indicating its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades that promote cell survival .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thus potentially serving as therapeutic agents for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

A notable application of this compound is its antiviral potential. Certain pyrazole derivatives have been reported to exhibit activity against viral infections, including HIV. The mechanism typically involves the inhibition of viral replication by interfering with viral enzymes or host cell pathways that facilitate infection .

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Studies have shown that this compound can effectively control the growth of various weed species without adversely affecting crop yield. Its selective action is attributed to its ability to disrupt specific biochemical pathways in target plants .

Pest Control

In addition to herbicidal applications, this compound may also serve as an insecticide. Research into its efficacy against agricultural pests suggests that it could be developed into a novel pest management solution, offering an environmentally friendly alternative to traditional chemical pesticides .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions: Utilizing 2,4-difluorobenzylamine and ethyl 3-methylpyrazolecarboxylate as starting materials.
  • Cyclization Processes: Employing cyclization techniques to form the pyrazole ring structure.

These methods allow for the modification of functional groups to enhance biological activity and selectivity.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in treated models.
Herbicidal EfficacyEffective control of specific weed species with minimal crop impact.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

The target compound’s pyrazole ring is substituted with 1-ethyl and 3-methyl groups. Key comparisons include:

  • N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (): Features a 1-methylpyrazole core with direct attachment of the 2,4-difluorophenyl group to the carboxamide. The absence of a methylene linker reduces conformational flexibility compared to the target compound. Molecular weight: ~253.21 g/mol .
  • 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (): Contains a 3-methylpyrazole core but replaces the ethyl group with a dichlorophenylmethyl-sulfonamide moiety. The sulfonamide group increases acidity and solubility relative to carboxamides .

Aromatic and Functional Group Modifications

Halogenated Phenyl Groups:
  • 2,4-Difluorophenyl vs. 2,4-Dichlorophenyl : Fluorine’s electronegativity enhances metabolic stability and reduces lipophilicity compared to chlorine. The dichlorophenyl analog () may exhibit higher membrane permeability but lower metabolic stability .
Functional Groups:
  • Carboxamide vs. Sulfonamide : Carboxamides (target compound, ) engage in stronger hydrogen bonding, favoring target binding, whereas sulfonamides () offer enhanced solubility and acidity (pKa ~10–12) .
  • Hydrazide Derivatives (): Pyrazole carbohydrazides (e.g., 3-(4-methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide) replace carboxamide with hydrazide groups, altering hydrogen-bonding capacity and reducing metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide
Molecular Weight Not reported ~253.21 ~450–470 (estimated)
logP (Lipophilicity) Higher (ethyl, difluorophenyl) Moderate (methyl, difluorophenyl) Higher (dichlorophenyl, sulfonamide)
Hydrogen-Bond Donors 1 (carboxamide) 1 (carboxamide) 1 (sulfonamide)
Metabolic Stability Likely high (fluorine) Moderate Lower (chlorine, sulfonamide)

Preparation Methods

Alkylation of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate

The pyrazole core is constructed via alkylation of ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4) with ethylating agents. Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (180°C) facilitates N1-selective alkylation, as demonstrated in analogous reactions with chloropyridines. For example:

  • Reagents : Ethyl 3-methyl-1H-pyrazole-4-carboxylate, ethyl iodide, NaH (60%), DMF.

  • Conditions : Stirring at 180°C for 12–24 hours.

  • Workup : Extraction with ethyl acetate, silica gel chromatography (ethyl acetate/hexane), and recrystallization.

  • Yield : 73–97% for analogous N1-alkylations.

This method ensures regioselectivity for the N1 position, critical for subsequent functionalization.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid under basic or acidic conditions:

  • Basic Hydrolysis : NaOH in ethanol/water at reflux, followed by acidification with HCl.

  • Microwave-Assisted Oxidation : KMnO₄ in aqueous medium under microwave irradiation (95% yield).

Activation of Carboxylic Acid to Acid Chloride

The carboxylic acid is converted to its reactive acid chloride derivative using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃):

  • Reagents : 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, SOCl₂ (excess).

  • Conditions : Reflux in anhydrous THF or DCM for 2–4 hours.

  • Workup : Removal of excess SOCl₂ under reduced pressure.

Amide Bond Formation with (2,4-Difluorophenyl)methylamine

Coupling Reaction

The acid chloride reacts with (2,4-difluorophenyl)methylamine in the presence of a base to form the target amide:

  • Reagents : 1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride, (2,4-difluorophenyl)methylamine, triethylamine (Et₃N).

  • Conditions : THF solvent at 0–5°C for 1 hour, followed by stirring at ambient temperature for 8 hours.

  • Workup : Solvent evaporation, purification via silica gel chromatography (ethyl acetate/hexane).

  • Yield : 50–85% for analogous amide couplings.

Optimization Considerations

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during initial mixing.

  • Stoichiometry : A 1:1.1 molar ratio of acid chloride to amine ensures complete conversion.

  • Base Selection : Et₃N outperforms inorganic bases in suppressing lactam formation.

Analytical Characterization

Critical spectroscopic data for intermediates and the final product include:

  • 1H-NMR :

    • Pyrazole protons: δ 8.00–9.00 ppm (s, 1H).

    • Ethyl group: δ 1.36 (t, 3H), 4.32 (q, 2H).

    • (2,4-Difluorophenyl)methyl: δ 4.50 (s, 2H), 6.80–7.50 (m, 3H).

  • Mass Spectrometry : m/z 310 [M+H]⁺.

  • Melting Point : 88–89°C (recrystallized from ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

StepMethod A (NaH/DMF)Method B (K₂CO₃/DMF)Method C (Microwave)
Alkylation Yield73–97%85–90%N/A
Ester Hydrolysis Yield95%58%95%
Amide Coupling Yield50–85%70–75%N/A

Method A (NaH/DMF) is preferred for N1-ethylation due to higher regioselectivity, while microwave-assisted oxidation accelerates carboxylate formation.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing N2-alkylation is minimized using bulky bases (NaH) and polar aprotic solvents (DMF).

  • Acid Chloride Stability : Immediate use post-synthesis prevents decomposition.

  • Amine Availability : (2,4-Difluorophenyl)methylamine may require synthesis via reductive amination of 2,4-difluorobenzaldehyde.

Q & A

Basic: What synthetic strategies are recommended for preparing N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?

Methodological Answer:
A multi-step synthesis approach is typically employed for pyrazole carboxamides. Begin with the 1,5-diarylpyrazole core template, as described in analogous syntheses . Key steps include:

  • Core Formation : Condense 5-phenyl-1-pentanol derivatives with appropriate reagents to form the pyrazole backbone. Fluorinated aryl groups (e.g., 2,4-difluorophenyl) can be introduced via nucleophilic substitution or Suzuki coupling .
  • Alkylation : Introduce the 1-ethyl group using alkyl halides (e.g., ethyl chloride) in the presence of a base like K₂CO₃ in DMF, as demonstrated in pyrazole alkylation protocols .
  • Carboxamide Formation : React the pyrazole-5-carboxylic acid intermediate with 2,4-difluorobenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • X-Ray Crystallography : Resolve the 3D structure by growing single crystals in solvents like DMSO/EtOH and performing diffraction studies (e.g., monoclinic P2₁/n space group, as in related pyrazole carboxamides) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at N1, methyl at C3) and assess fluorophenyl integration .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • HPLC-PDA : Ensure >95% purity using a C18 column with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., replace 2,4-difluorophenyl with 4-chlorophenyl or modify the ethyl group to propyl ).
  • Biological Assays : Test analogs against target proteins (e.g., kinases or receptors) using fluorescence polarization or enzymatic assays. Compare IC₅₀ values to identify critical substituents .
  • Computational Docking : Model interactions using software like AutoDock Vina. For example, analyze how the 2,4-difluorophenyl group enhances hydrophobic binding in a receptor pocket .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic assays and cell-based luciferase reporters) to rule out assay-specific artifacts .
  • Control Experiments : Verify compound stability under assay conditions (e.g., HPLC post-incubation) to exclude degradation .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 5-(4-fluorophenyl)pyrazole derivatives ) to identify trends in substituent effects.

Advanced: What computational approaches predict the compound’s binding mode with target proteins?

Methodological Answer:

  • Molecular Docking : Prepare the protein structure (PDB ID) and ligand (SMILES) in PyMOL. Use AutoDock to generate binding poses, prioritizing low-energy conformations .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the carboxamide group and protein residues .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG) and validate against experimental IC₅₀ values .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10). Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS/MS .
  • Light Exposure : Use a photostability chamber (ICH Q1B guidelines) to evaluate UV-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.